HTL14242
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HTL14242: A Potent and Selective Negative Allosteric Modulator of mGluR5
A Technical Guide for Researchers and Drug Development Professionals
Introduction
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key player in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. This compound, discovered through fragment and structure-based drug design, offers a promising pharmacological tool for investigating mGluR5 function and as a potential therapeutic agent for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional potency, selectivity, and pharmacokinetic profile, along with detailed experimental protocols and visualizations of its mechanism of action.
Pharmacological Profile of this compound
This compound exhibits high affinity and potency as a negative allosteric modulator of mGluR5. Its pharmacological characteristics have been determined through a series of in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.3 | Rat | [3H]-M-MPEP Radioligand Binding | [2] |
| pIC50 | 9.2 | Rat | Functional Assay | [2] |
| hERG Inhibition | Inactive | Human | In Vitro Assay | [2] |
| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2] |
Table 2: In Vivo Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Ex Vivo Binding | [2] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |
| AUCinf | 3946 ng/h/mL | Dog | Oral | [2] |
| Bioavailability (F%) | 80% | Dog | Oral | [2] |
| Plasma Stability | Stable | Rat | In Vitro | [2] |
Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5][6] By binding to this allosteric site, this compound reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade initiated by receptor activation.
mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade of events ultimately modulates synaptic plasticity and neuronal excitability.[7][8][9] this compound, by inhibiting the initial activation of mGluR5, effectively attenuates this entire downstream signaling pathway.
Caption: mGluR5 signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize this compound.
[3H]-M-MPEP Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
1. Materials:
- Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR5.
- Radioligand: [3H]-M-MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 antagonist.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: this compound dissolved in DMSO.
- Non-specific Binding Control: 10 µM MPEP.
- 96-well microplates.
- Glass fiber filters (GF/C).
- Scintillation fluid and counter.
2. Protocol:
- Prepare CHO-mGluR5 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
- In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM MPEP (for non-specific binding), or 25 µL of varying concentrations of this compound.
- Add 25 µL of [3H]-M-MPEP (final concentration ~2 nM).
- Add 50 µL of the CHO-mGluR5 membrane preparation (final protein concentration ~20 µ g/well ).
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters and add scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prepare_Membranes [label="Prepare CHO-mGluR5\nCell Membranes", fillcolor="#F1F3F4", fontcolor="#202124"];
Plate_Setup [label="Set up 96-well Plate:\n- Total Binding (Buffer)\n- Non-specific (MPEP)\n- Competitor (this compound)", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Radioligand [label="Add [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_Membranes [label="Add Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate at RT for 60 min", fillcolor="#F1F3F4", fontcolor="#202124"];
Filter_Wash [label="Filter through GF/C Filters\nand Wash", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Count [label="Add Scintillation Fluid\nand Count Radioactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data:\n- Calculate Specific Binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_Membranes;
Prepare_Membranes -> Plate_Setup;
Plate_Setup -> Add_Radioligand;
Add_Radioligand -> Add_Membranes;
Add_Membranes -> Incubate;
Incubate -> Filter_Wash;
Filter_Wash -> Count;
Count -> Analyze;
Analyze -> End;
}
Caption: Workflow for the [3H]-M-MPEP radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).
1. Materials:
- Cell Line: HEK293 cells stably expressing rat mGluR5.
- Calcium Indicator Dye: Fluo-4 AM.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: L-Glutamate.
- Test Compound: this compound dissolved in DMSO.
- 384-well black-walled, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
2. Protocol:
- Seed HEK293-mGluR5 cells into 384-well plates and grow to confluence.
- Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Inject a submaximal concentration of L-glutamate (EC80) into the wells and immediately measure the change in fluorescence over time.
- The peak fluorescence intensity corresponds to the intracellular calcium concentration.
- Normalize the data to the response elicited by glutamate in the absence of this compound.
- Plot the percentage inhibition against the concentration of this compound to determine the IC50.
In Vivo Receptor Occupancy Assay: Ex Vivo Binding
This assay determines the extent to which this compound occupies mGluR5 in the brain after systemic administration.
1. Materials:
- Animals: Male Sprague-Dawley rats.
- Test Compound: this compound formulated for oral administration.
- Radioligand: [3H]-M-MPEP.
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
- Assay Buffer: As described for the radioligand binding assay.
- Homogenizer.
- Centrifuge.
- Filtration apparatus and scintillation counter.
2. Protocol:
- Dose rats orally with vehicle or varying doses of this compound.
- At a specified time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).
- Homogenize the brain tissue in ice-cold homogenization buffer.
- Centrifuge the homogenate and resuspend the pellet in assay buffer.
- Perform a radioligand binding assay on the brain homogenates using a saturating concentration of [3H]-M-MPEP.
- The amount of specific binding of [3H]-M-MPEP is inversely proportional to the in vivo receptor occupancy by this compound.
- Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group.
- Determine the ED50, the dose at which 50% of the receptors are occupied.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dose_Animals [label="Dose Rats Orally with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
Euthanize_Dissect [label="Euthanize and Dissect\nBrain Region of Interest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Homogenize [label="Homogenize Brain Tissue", fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Membranes [label="Prepare Brain Membranes\nby Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
ExVivo_Binding [label="Perform Ex Vivo Binding\nwith [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Measure_Binding [label="Measure Specific Binding", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Calculate_Occupancy [label="Calculate % Receptor Occupancy\nand Determine ED50", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dose_Animals;
Dose_Animals -> Euthanize_Dissect;
Euthanize_Dissect -> Homogenize;
Homogenize -> Prepare_Membranes;
Prepare_Membranes -> ExVivo_Binding;
ExVivo_Binding -> Measure_Binding;
Measure_Binding -> Calculate_Occupancy;
Calculate_Occupancy -> End;
}
Caption: Workflow for the in vivo receptor occupancy study.
Conclusion
This compound is a well-characterized and highly valuable tool for the study of mGluR5 pharmacology and physiology. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent candidate for both preclinical research and potential clinical development. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into the role of mGluR5 in health and disease.
References
- 1. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Subtype-selective mechanisms of negative allosteric modulators binding to group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HTL14242: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The data presented is compiled from publicly available scientific literature and technical data sheets to support researchers and professionals in the field of drug development.
Binding Affinity of this compound
This compound demonstrates high-affinity binding to the human metabotropic glutamate receptor 5 (mGlu5). The primary measure of this binding affinity is its pKi value, derived from radioligand binding assays.
Table 1: Binding Affinity of this compound for mGlu5
| Parameter | Value | Assay Type | Radioligand |
| pKi | 9.3[1][2][3][4] | [3H]-M-MPEP Binding Assay[1] | [3H]-M-MPEP |
| pIC50 | 9.2[2][3][4] | Functional Assay | Not Specified |
The high pKi value of 9.3 indicates a strong binding affinity of this compound to the mGlu5 receptor. This is further supported by a potent pIC50 value of 9.2 in functional assays, demonstrating its efficacy as an inhibitor of mGlu5 activity.
Selectivity Profile of this compound
The selectivity of a compound is crucial for minimizing off-target effects. This compound has been extensively profiled against other mGlu receptors and a broader panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.
Selectivity against mGlu Receptors
This compound exhibits excellent selectivity for mGlu5 over other metabotropic glutamate receptors.
Table 2: Selectivity of this compound against mGlu Receptors
| Receptor | Mode of Action | Activity at 10 µM |
| mGlu1 | Antagonist/NAM | No appreciable inhibition[1] |
| mGlu2 | Antagonist/NAM | No appreciable inhibition[1] |
| mGlu3 | Antagonist/NAM | 47% inhibition[1] |
| mGlu4 | Antagonist/NAM | No appreciable inhibition[1] |
| mGlu5 | Antagonist/NAM | 97% inhibition[1] |
| mGlu6 | Antagonist/NAM | No appreciable inhibition[1] |
| mGlu7 | Antagonist/NAM | No appreciable inhibition[1] |
| mGlu8 | Antagonist/NAM | No appreciable inhibition[1] |
| All mGlu Receptors | Agonist/PAM | No appreciable receptor activation[1] |
As shown in the table, this compound is a highly potent inhibitor of mGlu5, with minimal activity against other mGlu receptors at a high concentration of 10 µM. A minor inhibition of mGlu3 was observed.
Broader Off-Target Selectivity
This compound has been screened against a panel of 30 GPCRs, kinases, ion-channel, and transporter targets and displayed at least 1000-fold selectivity against these panel members[1]. This broad selectivity profile underscores its specificity for the mGlu5 receptor.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound.
[3H]-M-MPEP Radioligand Binding Assay
This assay is a competitive binding experiment used to determine the affinity of a test compound (this compound) for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand ([3H]-M-MPEP).
Experimental Workflow: [3H]-M-MPEP Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu5 receptor (e.g., HEK293 cells).
-
Incubation: A fixed concentration of the radioligand, [3H]-M-MPEP, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound, this compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]-M-MPEP, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-M-MPEP (the IC50 value) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Calcium Flux)
As a Gq-coupled receptor, mGlu5 activation leads to an increase in intracellular calcium levels. A calcium flux assay measures the ability of a compound to inhibit this response, thus determining its functional potency as a NAM.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a calcium flux functional assay.
Protocol Details:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an mGlu5 agonist (e.g., glutamate) to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (the IC50 value) is determined. The pIC50 is the negative logarithm of this value.
Signaling Pathway
This compound acts as a negative allosteric modulator of mGlu5. This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to the Gq G-protein.
mGlu5 Signaling Pathway and Inhibition by this compound
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
Activation of mGlu5 by glutamate leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site on the mGlu5 receptor, prevents this cascade from being initiated by glutamate.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of the mGlu5 receptor. Its high binding affinity and excellent selectivity profile make it a valuable tool for studying the physiological and pathological roles of mGlu5 and a promising candidate for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive overview for researchers in the field.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of HTL14242 in Preclinical Models of Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. A key pathological hallmark of PD is the aggregation of the protein alpha-synuclein into Lewy bodies. Current treatments primarily focus on managing symptoms, and there is a critical need for disease-modifying therapies. Emerging research has identified the metabotropic glutamate receptor 5 (mGluR5) as a promising therapeutic target. HTL14242, a potent and selective negative allosteric modulator (NAM) of mGluR5, is under investigation for its potential to alter the course of Parkinson's disease. This technical guide provides a comprehensive overview of the rationale, preclinical modeling, and experimental approaches for evaluating the role of this compound in Parkinson's disease models.
This compound: A Potent mGluR5 Negative Allosteric Modulator
This compound is an orally active small molecule that demonstrates high potency and selectivity for the mGluR5 receptor. Negative allosteric modulators like this compound do not directly block the glutamate binding site but instead bind to a different site on the receptor, changing its conformation and reducing its response to glutamate. This modulation of glutamatergic signaling is hypothesized to have neuroprotective effects in the context of Parkinson's disease.
Pharmacological Profile of this compound
| Parameter | Value | Species |
| pKi | 9.3 | Not Specified |
| pIC50 | 9.2 | Not Specified |
| Receptor Occupancy | Excellent, dose-dependent | Rat |
| Estimated ED50 | 0.3 mg/kg (oral) | Rat |
| Oral Bioavailability (F%) | 80% | Dog |
| Half-life (t1/2) | 6.5 hours | Dog |
Rationale for Targeting mGluR5 in Parkinson's Disease
The glutamatergic system is dysregulated in Parkinson's disease, contributing to excitotoxicity and neuronal cell death. mGluR5 is highly expressed in brain regions affected by PD, including the striatum and substantia nigra. Preclinical data suggest that mGluR5 interacts with cellular prion protein (PrPC) and is involved in mediating the toxic effects of alpha-synuclein aggregates.[1] By modulating mGluR5 activity, this compound may interfere with these pathological processes.
Proposed Mechanism of Action of this compound in Parkinson's Disease
References
An In-depth Technical Guide to HTL14242 (CAS 1644645-32-8): A Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTL14242, with CAS number 1644645-32-8, is a potent and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] As a class C G-protein coupled receptor (GPCR), mGlu5 is a key player in glutamatergic signaling and its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo properties, a plausible synthetic route, and detailed experimental methodologies. Furthermore, this document illustrates the mGlu5 signaling pathway and a representative experimental workflow using Graphviz diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, chemically named 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, is a small molecule with a molecular weight of 310.71 g/mol and a chemical formula of C₁₆H₈ClFN₄.[5][7][8] Its structure is characterized by a central pyrimidine ring linking a chlorobenzonitrile moiety and a fluoropyridine moiety.
| Property | Value | Reference |
| CAS Number | 1644645-32-8 | [1][5] |
| IUPAC Name | 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | [5][8] |
| Synonyms | HTL0014242 | [1][2] |
| Molecular Formula | C₁₆H₈ClFN₄ | [5][7][8] |
| Molecular Weight | 310.71 g/mol | [1][7][8] |
| SMILES | N#CC1=CC(C2=NC=NC(C3=NC=C(F)C=C3)=C2)=CC(Cl)=C1 | [4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (≥ 12.5 mg/mL) | [7] |
Pharmacological Properties
This compound acts as a potent and selective negative allosteric modulator of the mGlu5 receptor.[2] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds, thereby altering the receptor's response to the endogenous ligand.[6]
In Vitro Pharmacology
This compound demonstrates high potency in vitro, as evidenced by its low pKi and pIC₅₀ values. It exhibits a clean in vitro profile with stability in rat plasma, no significant activity at the hERG ion channel, and low cytotoxicity in HepG2 cells.[1][3]
| Parameter | Value | Species/Cell Line | Reference |
| pKi | 9.3 | - | [1][2] |
| pIC₅₀ | 9.2 | - | [1][2] |
| Plasma Stability | Stable | Rat | [1][3] |
| hERG Activity | Inactive | - | [1][3] |
| Cytotoxicity (TC₅₀) | >90 µM | HepG2 cells | [1][3] |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies have demonstrated that this compound is orally bioavailable and effectively occupies mGlu5 receptors in the brain in a dose-dependent manner.[1][3] Pharmacokinetic studies in dogs have revealed good oral bioavailability and a moderate half-life.[1][3]
| Parameter | Value | Species | Dosing | Reference |
| ED₅₀ (Receptor Occupancy) | 0.3 mg/kg | - | Oral | [1][3] |
| Half-life (t₁/₂) | 6.5 hours | Dog | 1 mg/ml, Oral | [1] |
| AUCinf | 3946 ng/h/mL | Dog | 1 mg/ml, Oral | [1] |
| Oral Bioavailability (F%) | 80% | Dog | 1 mg/ml, Oral | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by negatively modulating the signaling of the mGlu5 receptor. The mGlu5 receptor is a Gq/11 protein-coupled receptor.[6] Upon activation by glutamate, it initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6] As a negative allosteric modulator, this compound reduces the efficacy of glutamate at the mGlu5 receptor, thereby dampening this signaling cascade.
Caption: mGlu5 receptor signaling pathway modulated by this compound.
Synthesis
The synthesis of this compound likely involves a multi-step process culminating in the coupling of the three main heterocyclic components. A plausible retrosynthetic analysis suggests the disconnection at the pyrimidine core. The synthesis could proceed via a Suzuki or Stille coupling reaction to connect the substituted pyridine and benzonitrile moieties to a di-halogenated pyrimidine precursor.
A detailed, step-by-step synthetic protocol for this compound is described in the supplementary information of the primary publication by Christopher et al. (2015) in the Journal of Medicinal Chemistry.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize this compound.
Radioligand Binding Assay for mGlu5 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor.
References
- 1. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 2. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs [frontiersin.org]
- 8. reframeDB [reframedb.org]
HTL14242: A Novel mGluR5 Negative Allosteric Modulator for Glutamatergic Pathway Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in a range of neurological and psychiatric disorders, positioning this compound as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its characterization. The information presented herein is intended to support further research and development efforts in the field of glutamatergic signaling modulation.
Introduction to Glutamatergic Signaling and mGluR5
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by a variety of receptors, including ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G protein-coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.
mGluR5 is a Group I mGluR, alongside mGluR1. It is predominantly expressed in the postsynaptic density of neurons in brain regions such as the cortex, hippocampus, and striatum. Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that modulates neuronal excitability and synaptic transmission.
This compound: Mechanism of Action
This compound acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways. This allosteric modulation allows for a more nuanced regulation of receptor function, potentially offering a better therapeutic window and reduced side effects compared to traditional antagonists.
The binding of this compound to the allosteric site on mGluR5 inhibits the Gq/G11-mediated signaling cascade. This leads to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the endoplasmic reticulum is attenuated, and the activation of protein kinase C (PKC) is diminished. This modulation of downstream signaling pathways ultimately dampens excessive glutamatergic neurotransmission.
Drug Discovery and Development Workflow
The discovery of this compound was a result of a sophisticated drug discovery process that leveraged fragment-based screening and structure-based drug design.[1][2] This approach allowed for the identification of a novel chemical scaffold with high affinity and selectivity for the allosteric site of mGluR5.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.3 | Human | Radioligand Binding | [3] |
| pIC50 | 9.2 | Human | Functional Assay | [3] |
| TC50 (HepG2) | >90 µM | Human | Cytotoxicity Assay | [3] |
| hERG Inactivity | Inactive | Human | Ion Channel Assay | [3] |
Table 2: In Vivo Preclinical Data for this compound
| Parameter | Value | Species | Dosing | Key Finding | Reference |
| Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | Oral | Excellent, dose-dependent occupancy of mGluR5 receptors | [3] |
| Half-life (t1/2) | 6.5 hours | Dog | Oral (1 mg/mL) | Favorable pharmacokinetic profile | [3] |
| AUCinf | 3946 ng/h/mL | Dog | Oral (1 mg/mL) | Good systemic exposure | [3] |
| Oral Bioavailability (F%) | 80% | Dog | Oral (1 mg/mL) | High oral bioavailability | [3] |
Preclinical Efficacy
While specific preclinical efficacy data for this compound in animal models of Parkinson's disease have not been publicly disclosed, the rationale for its investigation in this and other neurological disorders is strong. Other mGluR5 NAMs have demonstrated efficacy in preclinical models of Parkinson's disease, anxiety, and depression. For instance, the mGluR5 NAM dipraglurant has been shown to reduce levodopa-induced dyskinesia in primate models of Parkinson's disease. Given this compound's potent and selective profile, it is hypothesized to have similar or improved efficacy in relevant disease models.
Clinical Trials
This compound has progressed to clinical development, with two Phase 1 studies initiated in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.
Table 3: Clinical Trials of this compound
| NCT Number | Title | Status | Phase | Condition | Sponsor |
| NCT03785054 | A Phase I, Randomised, Double-blind, Placebo Controlled, Single Ascending Dose Study to Assess the Safety, Tolerability and Pharmacokinetics of Oral HTL0014242 in Healthy Adults | Completed | Phase 1 | Healthy Volunteers | Nxera Pharma UK Limited |
| NCT04462263 | A Study to Assess the Safety, Tolerability and Pharmacokinetics of HTL0014242 in Healthy Subjects | Unknown | Phase 1 | Healthy Volunteers | Nxera Pharma UK Limited |
As of the latest available information, the results of these trials have not been publicly released.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay (for pKi determination)
-
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR5.
-
A suitable radioligand, such as [³H]-MPEP, a known mGluR5 allosteric antagonist.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known mGluR5 ligand) from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Objective: To assess the potential cytotoxicity of this compound in a human liver cell line.
-
Materials:
-
HepG2 cells (human hepatocellular carcinoma cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound dissolved in DMSO.
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure:
-
HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or vehicle (DMSO) for a specified period (e.g., 48 or 72 hours).
-
At the end of the incubation period, the cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability at each concentration of this compound.
-
The data are plotted as the percentage of cell viability versus the logarithm of the this compound concentration.
-
The TC50 value (the concentration of this compound that causes a 50% reduction in cell viability) is determined by non-linear regression analysis. A TC50 value of >90 µM indicates a clean in vitro cytotoxicity profile for this compound.[3]
-
Conclusion
This compound is a potent and selective mGluR5 negative allosteric modulator with a favorable preclinical profile, including high oral bioavailability and receptor occupancy in vivo. Its development through a sophisticated drug discovery platform highlights the potential of fragment-based and structure-based design in identifying novel GPCR modulators. The progression of this compound into Phase 1 clinical trials marks a significant step towards validating the therapeutic potential of mGluR5 modulation for a range of neurological and psychiatric disorders. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore the role of this compound and the broader implications of glutamatergic pathway modulation in health and disease.
References
- 1. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Allosteric Binding Site of HTL14242 on mGlu5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric binding site of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the quantitative binding data, experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.
Quantitative Data Summary
This compound exhibits high affinity and potency as a negative allosteric modulator of the mGlu5 receptor. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other known mGlu5 NAMs.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
Data sourced from MedchemExpress and Probechem Biochemicals.[1][2]
Table 2: Comparative In Vitro Data for mGlu5 NAMs
| Compound | pKi | pIC50 |
| This compound | 9.3 | 9.2 |
| Mavoglurant | 8.0 | 8.0 |
| Dipraglurant | 6.9 | 6.9 |
Comparative data indicates that this compound has significantly higher affinity and potency than mavoglurant and dipraglurant.[2]
Table 3: In Vivo and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |
| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral |
| t1/2 | 6.5 hours | Dog | Oral |
| AUCinf | 3946 ng/h/mL | Dog | Oral |
| F% (Oral Bioavailability) | 80% | Dog | Oral |
| TC50 (Cytotoxicity in HepG2) | >90 µM | In Vitro | N/A |
This compound demonstrates excellent oral bioavailability and dose-dependent occupancy of mGlu5 receptors in vivo.[1][3]
Experimental Protocols
The characterization of this compound and its binding site on mGlu5 involved a combination of fragment-based screening, structure-based drug design, radioligand binding assays, and X-ray crystallography.[4][5]
Fragment Screening and Lead Identification
The initial discovery process for this class of compounds involved fragment screening against a thermostabilized mGlu5 receptor.
-
Objective: To identify low molecular weight fragments with high ligand efficiency that bind to the allosteric site of mGlu5.
-
Methodology: A high-concentration radioligand binding assay was employed.
-
A thermostabilized mGlu5 receptor (mGlu5-StaR) was utilized to ensure protein stability.[6]
-
The receptor was incubated with a high concentration of a known allosteric radioligand, such as [³H]-M-MPEP.
-
A library of chemical fragments was screened for their ability to displace the radioligand.
-
Displacement indicates binding of the fragment to the allosteric site.
-
Hits were validated and characterized based on their affinity and ligand efficiency. The pyrimidine hit, compound 5, was identified through this process and served as the starting point for optimization.[4]
-
Radioligand Binding Assays for Affinity Determination (Ki)
-
Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human mGlu5 receptor (e.g., HEK293 cells) were prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂) was used.
-
Competition Binding: A constant concentration of a radiolabeled allosteric modulator (e.g., [³H]-M-MPEP) was incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays for Potency Determination (IC50)
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting the mGlu5 signaling pathway.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor were used.
-
Signaling Pathway: The assay measures the inhibition of the Gαq/11-PLC-IP₃-Ca²⁺ signaling cascade.[5][7]
-
Calcium Mobilization Assay:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound.
-
The mGlu5 receptor was stimulated with an agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).
-
The resulting increase in intracellular calcium was measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value was determined by plotting the inhibition of the calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
X-ray Crystallography for Structural Determination
-
Objective: To determine the high-resolution crystal structure of the mGlu5 transmembrane domain in complex with allosteric modulators from the same series as this compound.
-
Methodology:
-
Protein Expression and Stabilization: A thermostabilized mGlu5 receptor (mGlu5-StaR) was generated by introducing a small number of point mutations to increase its stability.[6] The receptor was expressed in insect cells and purified.
-
Complex Formation: The purified mGlu5-StaR was incubated with a high concentration of the allosteric modulator (e.g., compound 14 or 25, analogs of this compound) to ensure saturation of the binding site.[4]
-
Crystallization: The protein-ligand complex was crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals at a synchrotron source. The structure was solved using molecular replacement and refined to high resolution (2.6 Å for the complex with compound 25).[4]
-
Visualizations
Allosteric Modulation of mGlu5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the inhibitory effect of this compound. Activation of mGlu5 by glutamate leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. This compound, as a NAM, binds to the 7TM domain and prevents this cascade from occurring.[5][7][8]
Caption: Allosteric inhibition of the mGlu5 signaling cascade by this compound.
Experimental Workflow for this compound Discovery
The discovery of this compound followed a modern structure-based drug discovery workflow, beginning with fragment screening and culminating in the identification of a potent and selective clinical candidate.
Caption: Workflow for the discovery and optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on HTL14242 for Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242, developed by Sosei Heptares, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Alterations in glutamate signaling, particularly through mGlu5 receptors, are implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders.[1][2] As a NAM, this compound offers a therapeutic strategy aimed at reducing excessive glutamate signaling, which is a key pathological feature in several neurodegenerative conditions.[1] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its pharmacological profile and potential relevance to neurodegenerative diseases. While specific efficacy data in animal models of neurodegenerative diseases are not extensively available in the public domain, this guide synthesizes the existing in vitro and in vivo data to inform further research and development.
Core Data Presentation
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| pKi | 9.3 | Recombinant | Radioligand Binding Assay | Sourced from multiple commercial vendor websites citing primary literature |
| pIC50 | 9.2 | Recombinant | Functional Assay | Sourced from multiple commercial vendor websites citing primary literature |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay | Sourced from multiple commercial vendor websites citing primary literature |
| hERG Ion Channel Activity | Inactive | N/A | Electrophysiology Assay | Sourced from multiple commercial vendor websites citing primary literature |
| Plasma Stability | Stable | Rat | In vitro incubation | Sourced from multiple commercial vendor websites citing primary literature |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of this compound
| Parameter | Value | Species | Dosing | Key Finding | Reference |
| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral (1, 3, or 10 mg/kg) | Excellent, dose-dependent occupancy of mGlu5 receptors | Sourced from multiple commercial vendor websites citing primary literature |
| t1/2 | 6.5 hours | Dog | Oral (1 mg/ml) | Favorable pharmacokinetic profile | Sourced from multiple commercial vendor websites citing primary literature |
| AUCinf | 3946 ng/h/mL | Dog | Oral (1 mg/ml) | Good systemic exposure | Sourced from multiple commercial vendor websites citing primary literature |
| F% (Oral Bioavailability) | 80% | Dog | Oral (1 mg/ml) | High oral bioavailability | Sourced from multiple commercial vendor websites citing primary literature |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information inferred from available literature.
Radioligand Binding Assay (for pKi determination)
-
Objective: To determine the binding affinity of this compound to the mGlu5 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant mGlu5 receptor.
-
Radioligand (e.g., [3H]-M-MPEP), a known high-affinity mGlu5 NAM.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Study
-
Objective: To determine the in vivo potency of this compound in occupying mGlu5 receptors in the brain.
-
Animal Model: Rats.
-
Procedure:
-
Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg).
-
At a specified time point post-dosing (e.g., 1 hour), sacrifice the animals.
-
Rapidly remove the brains and dissect the region of interest (e.g., striatum).
-
Prepare brain homogenates.
-
Measure the amount of available mGlu5 receptors using an ex vivo radioligand binding assay with a tracer that binds to the same site as this compound.
-
Calculate the percentage of receptor occupancy at each dose of this compound.
-
Determine the dose that produces 50% receptor occupancy (ED50) by non-linear regression analysis.
-
Visualizations
Signaling Pathway of mGlu5 and Inhibition by this compound
Caption: mGlu5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Logical Relationship in this compound Preclinical Assessment
Caption: Logical progression of the preclinical evaluation of this compound.
Conclusion
The available preclinical data indicate that this compound is a potent, selective, and orally bioavailable mGlu5 NAM with a favorable pharmacokinetic and in vitro safety profile. The high receptor occupancy observed in vivo at low doses suggests that this compound can effectively engage its target in the central nervous system. While direct evidence of efficacy in preclinical models of neurodegenerative diseases such as Parkinson's disease is not yet widely published, the pharmacological profile of this compound makes it a compelling candidate for further investigation in these indications. The modulation of excessive glutamatergic signaling remains a promising therapeutic strategy for a range of neurological disorders, and this compound represents a well-characterized tool to explore this hypothesis in future preclinical and clinical studies. Researchers are encouraged to consult the primary literature for more detailed information and to investigate the potential of this compound in relevant disease models.
References
- 1. Sosei Heptares Starts New Clinical Development Program - First Subject Dosed in Phase I Study of HTL0014242, a Selective mGlu5 Negative Allosteric Modulator in Development to Treat Psychiatric and Neurological Disorders [prnewswire.com]
- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
Methodological & Application
HTL14242 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL14242 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a Class C G-protein coupled receptor (GPCR), mGlu5 is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound binds to an allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site, to inhibit its activation.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar mGlu5 NAMs.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Reference |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay | [1] |
| pIC50 | 9.2 | Functional Assay | [1] |
Table 2: In Vitro Safety and Selectivity Profile of this compound
| Parameter | Result | Cell Line/Target | Reference |
| Cytotoxicity (TC50) | >90 µM | HepG2 cells | [1] |
| hERG Ion Channel Activity | Inactive | hERG Ion Channel | [1] |
| Plasma Stability | Stable | Rat Plasma | [1] |
Signaling Pathway
The canonical signaling pathway for the mGlu5 receptor involves its coupling to Gq/11 proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4][5] this compound, as a negative allosteric modulator, inhibits this cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-M-MPEP.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)
-
[3H]-M-MPEP (radioligand)
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM MPEP)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGlu5 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-M-MPEP (typically at its Kd concentration), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled mGlu5 NAM (e.g., 10 µM MPEP).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Glutamate (agonist)
-
This compound (test compound)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-mGlu5 cells into black, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a submaximal concentration (e.g., EC80) of glutamate into the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a downstream metabolite of IP3. HTRF (Homogeneous Time-Resolved Fluorescence) is a common detection method.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium and reagents
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Glutamate (agonist)
-
This compound (test compound)
-
HTRF IP-One assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
White 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Plate cells in a white 384-well plate and culture overnight.
-
Remove the culture medium and add varying concentrations of this compound prepared in stimulation buffer containing LiCl.
-
Add a submaximal concentration of glutamate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate at room temperature in the dark to allow for the competitive binding reaction to occur.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the percentage of inhibition of glutamate-stimulated IP1 accumulation against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Monophosphate (IP1) Accumulation Assay
Introduction
This document provides detailed application notes and protocols for the determination of inositol monophosphate (IP1) accumulation, a robust method for monitoring the activation of Gq-coupled G protein-coupled receptors (GPCRs). Activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized to a series of inositol phosphates, including the more stable downstream metabolite, IP1.[1][2][3] The accumulation of IP1 serves as a reliable surrogate for Gq-coupled receptor activation.[2][4]
The protocol described herein is based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF®) technology. This competitive immunoassay allows for the direct quantification of IP1 in cultured cells.[5] The assay's principle relies on the competition between endogenous IP1 produced by cells and a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody.[1][5] An increase in cellular IP1 leads to a decrease in the HTRF signal.[1] To facilitate the accumulation of IP1, lithium chloride (LiCl) is used to inhibit inositol monophosphatase, the enzyme that degrades IP1.[1][5][6]
Note: While the topic specified the "HTL14242 protocol," a specific protocol with this identifier could not be found in the available resources. The following information is based on the well-established and widely utilized HTRF IP-One Gq assay from Cisbio (now Revvity), which is the standard method for IP1 accumulation assays.
I. Signaling Pathway and Assay Principle
The activation of a Gq-coupled GPCR initiates a signaling cascade that results in the accumulation of IP1. The HTRF assay quantifies this accumulation.
Gq Signaling Pathway
HTRF Assay Principle
II. Experimental Protocols
The following protocols provide a general framework for performing an IP1 accumulation assay using HTRF technology. Optimization of cell number, stimulation time, and agonist/antagonist concentrations is recommended for specific cell lines and receptors.
A. Materials and Reagents
| Material/Reagent | Supplier Example | Comments |
| IP-One Gq HTRF Assay Kit | Cisbio/Revvity | Contains IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer. |
| White, opaque microplates | Costar, Greiner | 96-well, 384-well, or 1536-well formats can be used.[5] |
| Cell Culture Medium (e.g., F12, DMEM) | Gibco, ATCC | Specific to the cell line being used. |
| Fetal Bovine Serum (FBS) | Gibco, ATCC | |
| Antibiotics (e.g., Penicillin-Streptomycin) | Gibco, ATCC | Optional, for cell culture maintenance. |
| Phosphate-Buffered Saline (PBS) | Gibco, ATCC | For cell washing. |
| Test Compounds (Agonists, Antagonists) | User-defined | |
| HTRF-compatible microplate reader | BMG LABTECH, Molecular Devices | Capable of simultaneous dual emission detection at 620 nm and 665 nm with excitation at 320-340 nm.[5] |
B. Cell Preparation
This protocol is for adherent cells. For suspension cells, the protocol should be adapted accordingly.
-
Cell Seeding:
-
Culture cells in the appropriate medium until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density and viability.
-
Seed the cells into a white, opaque microplate at the desired density (e.g., 30,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator.[7][8]
-
C. Assay Workflow
D. Detailed Protocol
This protocol is for a 96-well plate format. Volumes should be adjusted for other plate formats.
-
Reagent Preparation:
-
Prepare the IP1 standard curve by serially diluting the provided IP1 standard in stimulation buffer.[5]
-
Prepare dilutions of test compounds (agonists and antagonists) in stimulation buffer.
-
On the day of the assay, prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with PBS.
-
Add stimulation buffer containing LiCl to each well.
-
For antagonist testing, pre-incubate the cells with the antagonist compounds for 15-30 minutes at 37°C.[5]
-
Add the agonist compounds to the wells. For the standard curve, add the prepared IP1 standards.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).[9]
-
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader.
-
Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) with excitation at 320-340 nm.[5]
-
III. Data Presentation and Analysis
A. Data Calculation
-
HTRF Ratio: Calculate the HTRF ratio for each well using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
Delta Ratio (Optional): The delta ratio can be calculated to normalize the data.
-
Delta Ratio = (Ratio_sample - Ratio_negative_control) / Ratio_negative_control
-
-
Standard Curve: Plot the HTRF ratio versus the IP1 concentration for the standard curve. Use a sigmoidal dose-response (variable slope) curve fit (4-parameter logistic regression) to determine the IP1 concentration in the unknown samples.[5]
B. Quantitative Data Summary
The following table provides an example of typical assay parameters and expected values. These values should be optimized for each specific experimental setup.
| Parameter | Typical Value/Range | Reference |
| Cell Line | CHO, HEK293, 1321N1 | [7][10] |
| Plate Format | 96-well, 384-well, 1536-well | [5] |
| Cell Seeding Density (96-well) | 20,000 - 50,000 cells/well | [7][8] |
| Stimulation Time | 30 - 60 minutes at 37°C | [5][9] |
| LiCl Concentration | 10 - 50 mM | [8] |
| Detection Incubation Time | 1 hour at Room Temperature | [5][7] |
| Agonist EC₅₀ | Dependent on receptor and ligand | [5] |
| Antagonist IC₅₀ | Dependent on receptor and ligand | [5] |
| Z' Factor | > 0.5 | [7] |
C. Example Data Analysis
The following table illustrates how data from an agonist dose-response experiment would be structured.
| Agonist Concentration (M) | Raw 665 nm | Raw 620 nm | HTRF Ratio | Calculated IP1 (nM) |
| 1.00E-11 | 25000 | 5000 | 5000 | 0.1 |
| 1.00E-10 | 24000 | 5100 | 4706 | 0.5 |
| 1.00E-09 | 20000 | 5200 | 3846 | 5 |
| 1.00E-08 | 15000 | 5300 | 2830 | 25 |
| 1.00E-07 | 10000 | 5400 | 1852 | 100 |
| 1.00E-06 | 8000 | 5500 | 1455 | 500 |
| 1.00E-05 | 7500 | 5600 | 1339 | 1000 |
| 1.00E-04 | 7400 | 5650 | 1310 | 1200 |
From this data, a dose-response curve can be generated to determine the EC₅₀ of the agonist.
IV. Conclusion
The IP1 accumulation assay using HTRF technology is a robust, sensitive, and high-throughput method for studying the pharmacology of Gq-coupled GPCRs.[11][12] It allows for the characterization of agonists, antagonists, and inverse agonists.[2][5] The endpoint nature of the assay and the stability of the HTRF signal provide flexibility in experimental timing and make it well-suited for automated screening campaigns.[5][12] By following the detailed protocols and data analysis steps outlined in these application notes, researchers can reliably quantify Gq-coupled receptor signaling.
References
- 1. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 2. news-medical.net [news-medical.net]
- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. selectscience.net [selectscience.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes: Characterization of HTL14242 Affinity for the mGlu5 Receptor Using a [3H]-M-MPEP Radioligand Binding Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of HTL14242 for the metabotropic glutamate receptor 5 (mGlu5). The assay utilizes [3H]-M-MPEP, a well-characterized, high-affinity, non-competitive antagonist of the mGlu5 receptor, as the radioligand. This protocol is intended for researchers, scientists, and drug development professionals familiar with radioligand binding assays.
Introduction
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[1] M-MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor.[2][3] Its tritiated form, [3H]-M-MPEP, is a valuable tool for characterizing the binding of novel compounds to the allosteric site of the mGlu5 receptor. This compound is a novel, potent, and selective mGlu5 negative allosteric modulator.[4] This application note describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the mGlu5 receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of M-MPEP and this compound for the mGlu5 receptor.
| Compound | Parameter | Value | Reference |
| M-MPEP | IC50 | 36 nM | [2][3] |
| This compound | pKi | 9.3 | [4] |
| This compound | pIC50 | 9.2 | [4] |
Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher pKi or pIC50 value indicates a higher binding affinity.
Experimental Protocols
Materials and Reagents
-
[3H]-M-MPEP (Specific activity: ~60-80 Ci/mmol)
-
This compound
-
Unlabeled M-MPEP
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human mGlu5 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl2, and 1 mM CaCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 500 mM NaCl
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-channel pipette
-
Plate shaker
Membrane Preparation
-
Culture HEK293 or CHO cells stably expressing the human mGlu5 receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should typically range from 10 pM to 100 µM.
-
Prepare a solution of [3H]-M-MPEP in Assay Buffer at a concentration equal to its Kd (typically ~2-5 nM).
-
Prepare a solution of unlabeled M-MPEP in Assay Buffer at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-M-MPEP solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled M-MPEP solution, 50 µL of [3H]-M-MPEP solution, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of this compound dilution, 50 µL of [3H]-M-MPEP solution, and 100 µL of membrane preparation.
-
-
Incubate the plate on a plate shaker at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding of [3H]-M-MPEP against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value for this compound.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of [3H]-M-MPEP.
-
[L] is the concentration of [3H]-M-MPEP used in the assay.
-
Kd is the equilibrium dissociation constant of [3H]-M-MPEP for the mGlu5 receptor (this should be determined in a separate saturation binding experiment).
-
Visualizations
Experimental Workflow
Caption: Workflow for the [3H]-M-MPEP competition binding assay.
mGlu5 Signaling Pathway
References
- 1. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols for In Vivo Administration of HTL14242 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available information, specific in vivo efficacy studies of HTL14242 in rodent models of Parkinson's disease have not been published in peer-reviewed literature. Therefore, this document provides a comprehensive set of protocols and application notes based on the known pharmacology of this compound as a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) and established methodologies for preclinical testing in Parkinson's disease models. The quantitative data presented are illustrative templates for data acquisition and presentation.
Introduction and Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] A key feature of the pathophysiology of Parkinson's disease is the excessive glutamatergic activity in the basal ganglia that results from the degeneration of the nigrostriatal dopamine pathway.[2] Metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor, is highly expressed in the striatum and other basal ganglia structures, where it modulates excitatory neurotransmission.[2][3] Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic potential in preclinical models of Parkinson's disease by reducing excessive glutamate signaling, which may help to alleviate motor symptoms and potentially slow disease progression.[2][4]
This compound is a potent and selective mGluR5 NAM. Preclinical pharmacokinetic and receptor occupancy studies have demonstrated its potential for in vivo applications. This document outlines the essential protocols for evaluating the efficacy of this compound in the widely used 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease.
Quantitative Data Presentation (Templates)
The following tables are templates designed for the clear and structured presentation of quantitative data from a preclinical study of this compound in a 6-OHDA rodent model of Parkinson's disease.
Table 1: Effect of this compound on Apomorphine-Induced Rotational Behavior
| Treatment Group | Dose (mg/kg, p.o.) | N | Net Contralateral Rotations (rotations/90 min) | % Reduction vs. Vehicle |
| Sham + Vehicle | - | 10 | X ± SEM | - |
| 6-OHDA + Vehicle | - | 10 | Y ± SEM | - |
| 6-OHDA + this compound | 1 | 10 | Z ± SEM | % |
| 6-OHDA + this compound | 3 | 10 | A ± SEM | % |
| 6-OHDA + this compound | 10 | 10 | B ± SEM | % |
| 6-OHDA + L-DOPA | 6 | 10 | C ± SEM | % |
Table 2: Effect of this compound on Forelimb Use Asymmetry in the Cylinder Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Contralateral Forelimb Use (%) | Ipsilateral Forelimb Use (%) |
| Sham + Vehicle | - | 10 | X ± SEM | Y ± SEM |
| 6-OHDA + Vehicle | - | 10 | A ± SEM | B ± SEM |
| 6-OHDA + this compound | 1 | 10 | C ± SEM | D ± SEM |
| 6-OHDA + this compound | 3 | 10 | E ± SEM | F ± SEM |
| 6-OHDA + this compound | 10 | 10 | G ± SEM | H ± SEM |
| 6-OHDA + L-DOPA | 6 | 10 | I ± SEM | J ± SEM |
Table 3: Effect of this compound on Striatal Dopamine and Metabolite Levels
| Treatment Group | Dose (mg/kg, p.o.) | N | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Sham + Vehicle | - | 10 | X ± SEM | Y ± SEM | Z ± SEM |
| 6-OHDA + Vehicle | - | 10 | A ± SEM | B ± SEM | C ± SEM |
| 6-OHDA + this compound | 1 | 10 | D ± SEM | E ± SEM | F ± SEM |
| 6-OHDA + this compound | 3 | 10 | G ± SEM | H ± SEM | I ± SEM |
| 6-OHDA + this compound | 10 | 10 | J ± SEM | K ± SEM | L ± SEM |
| 6-OHDA + L-DOPA | 6 | 10 | M ± SEM | N ± SEM | O ± SEM |
Table 4: Effect of this compound on Dopaminergic Neuron Survival in the Substantia Nigra
| Treatment Group | Dose (mg/kg, p.o.) | N | TH-Positive Cells (ipsilateral SNc) | % Protection vs. Vehicle |
| Sham + Vehicle | - | 10 | X ± SEM | - |
| 6-OHDA + Vehicle | - | 10 | Y ± SEM | - |
| 6-OHDA + this compound | 1 | 10 | Z ± SEM | % |
| 6-OHDA + this compound | 3 | 10 | A ± SEM | % |
| 6-OHDA + this compound | 10 | 10 | B ± SEM | % |
| 6-OHDA + L-DOPA | 6 | 10 | C ± SEM | % |
Experimental Protocols
Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats, a widely accepted model of Parkinson's disease.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (220-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Site Preparation: Shave the scalp and disinfect with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -7.8 mm from the dura).
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
6-OHDA Injection: Lower the Hamilton syringe needle to the target depth and slowly inject the 6-OHDA solution over several minutes (e.g., 1 µL/min).[7] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[7]
-
Closure: Suture the incision and allow the animal to recover on a heating pad. Provide post-operative care, including analgesics and soft food.
-
Post-Lesion Period: Allow 2-3 weeks for the lesion to fully develop before initiating behavioral testing.
This compound Administration
Formulation:
-
Based on general protocols for similar compounds, this compound can be suspended in a vehicle such as 0.5% methylcellulose in sterile water for oral administration (p.o.).
Dosing:
-
Doses can be selected based on receptor occupancy data. For example, doses of 1, 3, and 10 mg/kg can be used to establish a dose-response relationship.
-
Administer the drug or vehicle by oral gavage at a volume of, for example, 5 mL/kg.
Behavioral Assessment
This test assesses the degree of dopamine receptor supersensitivity in the denervated striatum.[8][9]
Materials:
-
Apomorphine hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotational behavior monitoring system or a circular arena
Procedure:
-
Habituate the animals to the testing environment.
-
Prepare a fresh solution of apomorphine (e.g., 0.5 mg/kg).
-
Administer this compound or vehicle at a predetermined time before the apomorphine challenge (e.g., 60 minutes).
-
Inject apomorphine subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Immediately place the animal in the testing arena and record rotational behavior (full 360° turns) for 60-90 minutes.
-
Score the number of contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations. The net contralateral rotations are typically reported.
This test measures forelimb use asymmetry, a sensitive indicator of motor deficits in unilateral lesion models.[10][11]
Materials:
-
Transparent glass cylinder (e.g., 20 cm diameter, 30 cm height)
-
Video recording equipment
Procedure:
-
Place the animal in the cylinder and allow for free exploration for 5-10 minutes.
-
Video record the session from below or with mirrors to ensure a clear view of forelimb placements.
-
An observer, blinded to the treatment groups, should later score the number of wall contacts made with the ipsilateral forelimb, the contralateral forelimb, and both forelimbs simultaneously during rearing.
-
Calculate the percentage of contralateral forelimb use as: (contralateral touches + 0.5 * bilateral touches) / (total touches) * 100.
Post-Mortem Analysis
This protocol outlines the measurement of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13]
Materials:
-
Dissection tools
-
Liquid nitrogen or dry ice
-
Perchloric acid
-
Internal standard (e.g., isoproterenol)
-
HPLC system with an electrochemical detector
Procedure:
-
At the end of the study, euthanize the animals and rapidly dissect the striata on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue in a known volume of cold perchloric acid containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Filter the supernatant and inject a sample into the HPLC system.
-
Quantify the levels of DA, DOPAC, and HVA by comparing the peak areas to a standard curve. Normalize the values to the tissue weight.
This protocol is for visualizing the loss of dopaminergic neurons in the substantia nigra.[14][15]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Transcardially perfuse the anesthetized animal with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight, then cryoprotect in sucrose solutions.
-
Cut coronal sections (e.g., 40 µm) through the substantia nigra using a cryostat or vibratome.
-
Wash sections in PBS and then incubate in blocking solution for 1 hour.
-
Incubate sections in the primary anti-TH antibody solution overnight at 4°C.
-
Wash and incubate in the biotinylated secondary antibody solution for 1-2 hours.
-
Wash and incubate in the ABC reagent for 1 hour.
-
Develop the stain using the DAB substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNc) of both hemispheres using stereological methods.
Visualizations
Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rodent model of Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabotropic glutamate receptor mRNA expression in the basal ganglia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 7. 在大鼠中进行帕金森病建模 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Apomorphine-induced rotations [protocols.io]
- 9. Apomorphine-Induce Rotation Test [bio-protocol.org]
- 10. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of striatal dopamine levels [bio-protocol.org]
- 13. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. niehs.nih.gov [niehs.nih.gov]
Recommended dosing and administration route for HTL14242 in vivo
Application Notes and Protocols for HTL14242
Compound: this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) Mechanism of Action: Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3]
Introduction
This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic signaling in the central nervous system.[2][4] By binding to an allosteric site on the mGlu5 receptor, this compound inhibits the receptor's response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission makes this compound a valuable tool for investigating the role of mGlu5 in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, and depression.[1][2] These application notes provide a summary of its pharmacological properties and recommended protocols for its use in in vivo research.
Pharmacological and Physicochemical Data
Quantitative data for this compound has been compiled from available preclinical studies. The following tables summarize key pharmacokinetic parameters and in vitro activity.
Table 1: Pharmacokinetic Parameters
| Parameter | Species | Value | Administration Route | Reference |
| Half-life (t½) | Dog | 6.5 hours | Oral | [1] |
| Bioavailability (F%) | Dog | 80% | Oral | [1] |
| AUCinf | Dog | 3946 ng/h/mL | Oral (1 mg/mL) | [1] |
Table 2: In Vitro Activity and Properties
| Parameter | Value | Notes | Reference |
| pKi | 9.3 | Potency | [1] |
| pIC50 | 9.2 | Potency | [1] |
| Cytotoxicity (TC50) | >90 µM | In HepG2 cells | [1] |
| Plasma Stability | Stable | In rat plasma | [1] |
| hERG Activity | Inactive | - | [1] |
Recommended In Vivo Dosing and Administration
Based on preclinical studies, this compound is effective when administered orally.
Table 3: Recommended Dosing for In Vivo Studies
| Animal Model | Dose Range | Administration Route | Dosing Frequency | Notes | Reference |
| Mouse/Rat | 1 - 10 mg/kg | Oral (p.o.) | Once daily (QD) | Dose-dependent occupancy of mGlu5 receptors was observed. The estimated ED50 is 0.3 mg/kg.[1] | [1] |
Administration Route:
-
Oral Gavage (p.o.): This is the recommended route of administration due to the compound's high oral bioavailability.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a dosing solution for this compound for in vivo oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: First, prepare a clear stock solution in DMSO. For example, to create a 12.5 mg/mL stock solution, dissolve 12.5 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the Working Solution: For the working solution for in vivo experiments, it is recommended to prepare it fresh on the day of use.[1]
-
Dilution: To prepare a 1 mg/mL working solution, for example, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mixing: Mix the working solution thoroughly by vortexing to ensure a uniform suspension.
-
Administration: The final solution can be administered to animals via oral gavage at the desired volume to achieve the target dose in mg/kg.
Note: The solubility and stability of the compound in the chosen vehicle should be confirmed. This protocol yields a clear solution of at least 1.25 mg/mL.[1]
Protocol 2: General Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical model of a neurological disorder.
Caption: Workflow for an in vivo efficacy study.
Signaling Pathway
This compound acts on the mGlu5 receptor, which is part of the Group I mGluR family. These receptors are coupled to Gq/G11 proteins and their activation leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events.
Caption: this compound mechanism on the mGlu5 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare HTL14242 stock solutions for cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
HTL14242 is a potent and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in glutamatergic signaling and is implicated in various neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, anxiety, and depression.[3][4] As a NAM, this compound binds to an allosteric site on the mGluR5 receptor to inhibit its signaling activity.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈ClFN₄ | [2][6] |
| Molecular Weight | 310.71 g/mol | [2][6] |
| CAS Number | 1644645-32-8 | [1][2] |
| Appearance | Crystalline solid, powder | [2][7] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Preparation of this compound Stock Solutions
Solubility:
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 12.5 mg/mL (approximately 40.23 mM) | Ultrasonic treatment may be required. | [1][2] |
| Water | Insoluble or slightly soluble | Not recommended as a primary solvent. | [8] |
| Ethanol | Insoluble or slightly soluble | Not recommended as a primary solvent. | [8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.107 mg of this compound (Molecular Weight = 310.71).
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.107 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not dissolve completely, sonicate the solution in an ultrasonic water bath for a few minutes.[1][8]
-
Sterilization: To ensure sterility, the DMSO stock solution can be filtered through a 0.22 µm syringe filter.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[7][9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Calculation for Preparing Stock Solutions:
The following table provides the required mass of this compound for preparing stock solutions of different concentrations and volumes.
| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.311 mg | 1.554 mg | 3.107 mg |
| 5 mM | 1.554 mg | 7.768 mg | 15.536 mg |
| 10 mM | 3.107 mg | 15.536 mg | 31.071 mg |
Calculations are based on a molecular weight of 310.71 g/mol .
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
-
This compound may precipitate when the DMSO stock solution is diluted directly into an aqueous medium.[10] To avoid this, a serial dilution or a stepwise dilution approach is recommended.[11]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the concentrated stock solution in cell culture medium to an intermediate concentration.
-
Prepare Final Working Solution: Further dilute the intermediate solution or the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting up and down.
-
Immediate Use: Add the final working solution to your cell cultures immediately after preparation.[9]
Example Dilution:
To prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock solution:
-
Calculate the volume of stock solution needed:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM * mL
-
V1 = 0.01 mL = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of cell culture medium.
-
The final DMSO concentration will be 0.1% (10 µL in 10 mL).
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of mGluR5.[12] The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 G-proteins.[13] Activation of mGluR5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby inhibiting this downstream signaling cascade.[4][5]
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H8ClFN4 | CID 86763358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HTL14242 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[3][4] This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate.[5][6] The mGlu5 receptor is a G-protein coupled receptor (GPCR) involved in neuronal signaling and is a target for various neurological and psychiatric disorders.[1][7]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A recommended starting concentration for cellular use is up to 1 µM.[8] However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the IC50 in your specific experimental setup. Given its high in vitro potency (pIC50 of 9.2), concentrations in the low nanomolar to high micromolar range should be tested.[2][3]
Q3: How should I prepare my stock solution of this compound?
This compound is soluble in DMSO.[1] A stock solution of 10 mM in DMSO can be prepared.[3] For in vitro experiments, it is recommended to use freshly opened DMSO as it is hygroscopic, which can affect solubility.[3] To prepare a 10 mM stock solution, dissolve 3.1071 mg of this compound (Molecular Weight: 310.71 g/mol ) in 1 mL of DMSO.[9] Ultrasonic treatment may be needed to fully dissolve the compound.[9]
Q4: What is the stability of this compound in solution?
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.3 | Not Specified | [3H]-M-MPEP Binding Assay | [2][8] |
| pIC50 | 9.2 | Not Specified | Not Specified | [2][3] |
| Selectivity | >1000-fold | Human | Panel of 30 GPCRs, kinases, ion channels, and transporters | [8] |
| mGlu3 Inhibition | 47% at 10 µM | Not Specified | Not Specified | [8] |
Table 2: Cytotoxicity and Solubility of this compound
| Parameter | Value | Cell Line | Reference |
| TC50 | >90 µM | HepG2 | [3][9] |
| Solubility in DMSO | 12.5 mg/mL (40.23 mM) | N/A | [3][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO (newly opened), sterile microcentrifuge tubes, ultrasonic bath.
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 310.71 g/mol . For 1 mL, this is 3.1071 mg.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until a clear solution is obtained.[9] d. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. e. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][10]
Protocol 2: Dose-Response Curve for IC50 Determination in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.
-
Compound Dilution: a. Prepare a serial dilution of the this compound stock solution in your cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: a. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. b. Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your assay to measure the desired biological response (e.g., calcium flux, reporter gene expression, cell viability).
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
Issue 1: No or Weak Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to ensure the effective concentration range is covered.[11] |
| Compound Degradation | Use a fresh aliquot of the this compound stock solution. Ensure proper storage conditions were maintained. |
| Cell Line Insensitivity | Confirm that the cell line used expresses functional mGlu5 receptors. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. |
| Solubility Issues | Visually inspect the treatment media for any precipitation. If observed, prepare fresh dilutions and consider a lower top concentration. |
Issue 2: High Background or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls. |
| Cell Health | Monitor cell morphology and viability. Ensure cells are healthy and not overgrown. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Plate Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Reagent Contamination | Use fresh, sterile reagents and media. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is highly selective, off-target effects at high concentrations cannot be ruled out.[12][13] Correlate the cytotoxic effect with the known IC50 for the on-target activity. |
| Cell Line Sensitivity | The TC50 of >90 µM was determined in HepG2 cells; your cell line may be more sensitive.[3] Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range in your specific cell line.[14][15] |
| Compound Precipitation | High concentrations of the compound may precipitate in the aqueous culture medium, leading to non-specific toxic effects. Visually inspect the wells and consider lowering the maximum concentration. |
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1644645-32-8|DC Chemicals [dcchemicals.com]
- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating metabotropic glutamate receptor 5 allosteric modulator cooperativity, affinity, and agonism: enriching structure-function studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Troubleshooting inconsistent results in HTL14242 functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HTL14242 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a NAM, it binds to a site on the mGlu5 receptor that is different from the glutamate binding site.[1] This binding reduces the receptor's response to glutamate, the endogenous agonist.[3][4] The mGlu5 receptor is a Gq-coupled G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3][4]
Q2: What are the key functional assays to characterize this compound activity?
The most common functional assays to characterize mGlu5 NAMs like this compound are:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium ([Ca2+]i) following the activation of the Gq signaling pathway.[3][5][6]
-
Inositol Monophosphate (IP1) Accumulation Assays (e.g., IP-One): These assays quantify the accumulation of IP1, a stable downstream metabolite of the Gq pathway, providing a more endpoint measurement of receptor activation.[3][7][8]
-
ERK1/2 Phosphorylation Assays: Measuring the phosphorylation of downstream signaling proteins like ERK1/2 can provide insights into pathway-specific effects of the modulator.[3]
Q3: Why am I seeing inconsistent IC50 values for this compound across different functional assays?
Inconsistent results between assays like calcium mobilization and IP1 accumulation can arise from a phenomenon known as "biased modulation" or "biased allosterism".[9] This means that an allosteric modulator can differentially affect various signaling pathways downstream of the same receptor. For instance, this compound might show different potency in modulating the rapid and transient calcium signal compared to the more sustained IP1 accumulation.[9] It is therefore crucial to characterize NAMs using multiple functional endpoints.
Q4: What are the recommended cell lines for this compound functional assays?
HEK293 (Human Embryonic Kidney 293) cells stably expressing the rat or human mGlu5 receptor are commonly used for in vitro functional assays of this compound.[3][10]
Troubleshooting Inconsistent Results
Problem: High variability between replicate wells in my assay.
| Possible Cause | Recommended Solution |
| Poor Cell Health or Uneven Plating | Ensure cells are healthy, in the logarithmic growth phase, and evenly seeded in the microplate. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across the plate. |
| Compound Precipitation | This compound may have limited solubility in aqueous buffers. Visually inspect for precipitates. Consider using a lower concentration of DMSO or adding a surfactant like Pluronic F-127. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
Problem: The IC50 value for this compound is significantly different from published values.
| Possible Cause | Recommended Solution |
| Incorrect Agonist Concentration | The potency of a NAM is dependent on the concentration of the agonist used. Use a concentration of the agonist (e.g., glutamate or quisqualate) that gives a submaximal response (EC50 to EC80).[11] |
| Different Assay System | As mentioned in the FAQs, different assays (e.g., calcium vs. IP1) can yield different IC50 values due to biased modulation.[9] Ensure you are comparing your results to data from a similar assay. |
| Cell Line Differences | Variations in receptor expression levels between cell lines can affect the apparent potency of allosteric modulators. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).[2] Avoid repeated freeze-thaw cycles. |
Problem: No response or a very weak response in the assay.
| Possible Cause | Recommended Solution |
| Inactive Compound | Verify the identity and purity of your this compound sample. |
| Low Receptor Expression | Confirm the expression of functional mGlu5 receptors in your cell line using a reference agonist. |
| Assay Conditions Not Optimal | Optimize assay parameters such as incubation times, temperature, and buffer composition. |
| Incorrect Agonist Used | Ensure you are using an appropriate mGlu5 agonist such as glutamate or quisqualate. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Parameter | Value | Assay Type | Reference |
| pKi | 9.3 | Radioligand Binding Assay | [2] |
| pIC50 | 9.2 | Functional Assay | [2] |
Experimental Protocols & Methodologies
mGlu5 Signaling Pathway
Activation of the mGlu5 receptor by glutamate initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as a negative allosteric modulator, attenuates this signaling cascade.
Caption: The mGlu5 receptor signaling pathway and the inhibitory action of this compound.
Calcium Mobilization Assay Workflow
This assay measures the change in intracellular calcium concentration upon receptor activation.
Caption: A typical workflow for a calcium mobilization assay to determine this compound potency.
IP-One Assay Workflow
This assay measures the accumulation of inositol monophosphate (IP1).
Caption: The general workflow for an IP-One HTRF assay to measure this compound activity.
References
- 1. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated CaMKII α Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
HTL14242 stability and proper storage conditions
Frequently Asked Questions (FAQs)
A: Yes, inconsistent results can be a sign of compound degradation. We recommend verifying the storage conditions and performing a stability check. Refer to our troubleshooting guide below for more information.
Stability Data Summary
| Condition | Temperature | Humidity | Duration | Degradation (%) |
| Recommended | 2-8°C | < 40% RH | 24 Months | < 2% |
| Room Temperature | 20-25°C | 60% RH | 12 Months | < 5% |
| Accelerated | 40°C | 75% RH | 6 Months | < 15% |
| Concentration | Temperature | Duration | Degradation (%) |
| 10 mM | -20°C | 6 Months | < 1% |
| 10 mM | 4°C | 1 Month | < 3% |
| 10 mM | Room Temperature | 24 Hours | < 5% |
Troubleshooting Guide
Issue: Unexpected loss of compound activity in an assay.
Solution Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Experimental Protocols
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Forced Degradation Study Workflow
Potential Degradation Pathway
Technical Support Center: Addressing Cytotoxicity of HTL14242 in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity when using HTL14242, a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM), in primary neuronal cultures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective mGlu5 negative allosteric modulator (NAM).[1][2] It does not bind to the glutamate binding site but to an allosteric site on the mGlu5 receptor, inhibiting its response to glutamate. mGlu5 receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[3]
Q2: Is this compound known to be cytotoxic?
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in primary neurons?
While specific data is lacking, potential mechanisms could involve disruption of essential mGlu5 signaling pathways, leading to neuronal stress and apoptosis. Inhibition of mGlu5 could potentially interfere with neuroprotective pathways or disrupt calcium homeostasis, which are critical for neuronal survival.[4][5]
Q4: What are the initial signs of cytotoxicity in my primary neuronal cultures treated with this compound?
Initial signs of cytotoxicity can include changes in neuronal morphology (e.g., neurite blebbing, retraction, or fragmentation), detachment of neurons from the culture substrate, and a decrease in cell density. These can be observed using phase-contrast microscopy.
Q5: What assays can I use to quantify this compound-induced cytotoxicity?
Several standard assays can be used to quantify neuronal viability and cytotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[6][7][8]
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.[9][10][11] A decrease in signal indicates reduced cell viability.
-
Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and non-viable cells.[12][13]
-
Caspase-3 Activation: Active caspase-3 is a key marker of apoptosis.[14][15][16] Its presence can be detected by immunocytochemistry or western blotting.
Troubleshooting Guide
Issue 1: Increased Cell Death Observed After this compound Treatment
Possible Cause 1: High Concentration of this compound
-
Recommendation: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific primary neuronal culture type and age. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and assess cell viability using an LDH or MTT assay.
Possible Cause 2: Solvent Toxicity
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is minimal and does not exceed levels known to be non-toxic to primary neurons (typically <0.1%). Run a vehicle control (medium with solvent only) to assess any solvent-induced cytotoxicity.
Possible Cause 3: Extended Exposure Time
-
Recommendation: Conduct a time-course experiment to determine the optimal incubation time. It is possible that prolonged exposure to this compound, even at a non-toxic concentration, could induce cytotoxicity.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variability in Primary Neuronal Culture Health
-
Recommendation: Ensure consistent and healthy primary neuronal cultures. Factors such as seeding density, culture age, and medium composition can influence neuronal vulnerability to cytotoxic insults. Standardize your culture preparation protocol.
Possible Cause 2: Reagent Preparation and Handling
-
Recommendation: Prepare fresh stock solutions of this compound and other reagents for each experiment. Ensure proper storage of the compound as recommended by the manufacturer.[1][2]
Data Summary: Hypothetical Dose-Response of this compound in Primary Cortical Neurons
| This compound Concentration (µM) | Neuronal Viability (% of Control) - MTT Assay | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 0.1 | 98 ± 6 | 6 ± 3 |
| 1 | 95 ± 4 | 8 ± 2 |
| 10 | 85 ± 7 | 20 ± 5 |
| 50 | 50 ± 10 | 60 ± 8 |
| 100 | 20 ± 5 | 90 ± 6 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
This protocol is adapted from established methods for assessing cell viability in primary neuronal cultures.[9][10][11]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density and age.
-
Treat neurons with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits and literature.[6][7][8][17]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (often 10X, provided in the kit)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Culture primary neurons in a 96-well plate. Include wells for:
-
Untreated control (spontaneous LDH release)
-
Vehicle control
-
This compound treated samples
-
Maximum LDH release (cells lysed with lysis buffer)
-
-
Treat neurons with this compound for the desired duration.
-
30 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.
-
Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol 3: Immunocytochemistry for Activated Caspase-3
This protocol provides a general workflow for detecting activated caspase-3 in fixed neuronal cultures.[18]
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-active caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat neuronal cultures with this compound or vehicle.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize using a fluorescence microscope.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for increased cell death.
Caption: Simplified mGlu5 signaling and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGLuR5 activation reduces beta-amyloid-induced cell death in primary neuronal cultures and attenuates translocation of cytochrome c and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 13. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia | Journal of Neuroscience [jneurosci.org]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Immunofluorescence staining – quantification of activated-caspase 3-positive cells in brain slices: [bio-protocol.org]
How to minimize variability in HTL14242 in vivo studies
Technical Support Center: HTL14242 In Vivo Studies
Disclaimer: this compound is a hypothetical compound used for illustrative purposes. The following guidance provides general best practices for minimizing variability in small molecule in vivo studies and should be adapted to the specific characteristics of your research model and compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical in vivo studies?
Variability in in vivo research can stem from three main areas:
-
Biological Variation: Inherent differences between individual animals, such as genetic constitution, age, sex, weight, and health status.[1]
-
Procedural Variation: Differences introduced by the experimenter, including inconsistencies in dosing, surgery, measurements, and animal handling.[1] This is often a predominant source of variation.
-
Environmental Variation: Fluctuations in the animal's micro and macro-environment, such as cage conditions, temperature, light cycles, noise, and diet.[1]
Q2: How can I reduce operator-introduced bias and variability in my experiments?
To minimize bias and variability introduced by researchers, two powerful techniques are randomization and blinding.[2][3][4]
-
Randomization: Ensures that each animal has an equal probability of being assigned to any treatment group, which mitigates selection bias.[2][3]
-
Blinding: Prevents researchers from unconsciously handling or evaluating animals differently based on their treatment group.[2] This involves concealing the group allocation from personnel who are performing the experiment, collecting data, and analyzing the results.[3][4]
Q3: How important is the animal model selection in controlling variability?
The choice of animal model is a critical first step that significantly impacts variability and translational relevance.[2][4] Key factors to consider include the species, strain, genetic background, and age.[5][6] Using a well-characterized model that is appropriate for the disease context helps ensure that biological responses are relevant and consistent.[2][7] A thorough literature review is essential to select the best model for your proposed investigation.[8]
Q4: What is the role of a Standard Operating Procedure (SOP) in minimizing variability?
Standard Operating Procedures (SOPs) are foundational to ensuring consistency and reproducibility.[3] Establishing detailed SOPs for all experimental procedures—including compound formulation, animal handling, dosing, data collection, and sample processing—ensures that every step is performed uniformly across all animals and experimental runs.[3][9] This practice is crucial for reducing variability introduced by different operators or conducted at different times.
Troubleshooting Guide
Q1: I'm observing high inter-animal variability in the pharmacokinetic (PK) profile of this compound. What should I investigate?
High PK variability is a common issue, particularly for orally administered compounds with low solubility.[10][11][12]
-
Actionable Steps:
-
Check Formulation: Ensure the formulation is homogenous and stable. Was the compound fully dissolved or consistently suspended? Inconsistent dosing due to poor formulation is a primary cause of variability.
-
Standardize Administration: Verify the dosing procedure. For oral gavage, ensure consistent volume and correct anatomical placement to avoid reflux or administration into the lungs. For IV injections, confirm the rate and volume of injection.
-
Control Food Intake: The presence or absence of food can significantly alter absorption. Standardize the fasting period for all animals before dosing.
-
Review Compound Properties: Compounds with low solubility, low bioavailability, or pH-dependent solubility are known to be associated with higher PK variability.[10][12] Consider formulation optimization strategies.
-
Q2: The tumor growth rate in my control group is highly variable between animals. What could be the cause?
Variability in tumor growth can obscure the therapeutic effect of this compound.
-
Actionable Steps:
-
Standardize Cell Implantation: Ensure the number of viable cells, injection volume, and anatomical location are identical for every animal. Use cells from the same passage number and confirm their viability before implantation.
-
Refine Measurement Technique: Use calipers for measurement and have the same person perform all measurements to reduce inter-operator variability. For irregularly shaped tumors, consider advanced imaging techniques.
-
Animal Health: Ensure all animals are healthy and free of underlying conditions that could affect tumor engraftment and growth.
-
Randomization: After tumors are established and have reached a predefined size, randomize the animals into treatment groups. This ensures that any initial variation in tumor size is evenly distributed.
-
Q3: My results are not reproducible between experiments conducted on different dates. Why?
Lack of between-study reproducibility can be caused by subtle, unrecorded variables.
-
Actionable Steps:
-
Review All Records: Compare detailed records from both experiments.[3] Look for differences in animal suppliers, lot numbers for the compound or vehicle, diet, bedding, or even the time of day procedures were performed.[5]
-
Environmental Factors: Were there changes in the animal facility environment? Construction, changes in personnel, or shifts in the light-dark cycle can be sources of stress and variability.[1]
-
Reagent and Compound Stability: Was a fresh batch of this compound or vehicle used? Confirm the stability and purity of the test compound for each study.
-
Systematic Heterogenization: For long-term research programs, consider deliberately including controlled variation (e.g., using animals from different litters or performing experiments at different times of the day) to improve the generalizability and robustness of your findings.[13][14]
-
Data Presentation
Quantitative data should be presented clearly to identify sources of variability. The hypothetical tables below illustrate how different factors can influence experimental outcomes.
Table 1: Hypothetical Impact of Formulation on this compound Pharmacokinetics (Oral Gavage, 10 mg/kg)
| Formulation | Vehicle | Cmax (ng/mL) ± SD | AUC (ng·h/mL) ± SD | Coefficient of Variation (CV) for AUC |
| Suspension | 0.5% CMC | 450 ± 210 | 1850 ± 950 | 51% |
| Solubilized | 20% Solutol | 1250 ± 350 | 6100 ± 1500 | 25% |
This table demonstrates how improving the formulation of a poorly soluble compound like this compound can decrease the variability (lower CV) and increase overall exposure (higher Cmax and AUC).
Table 2: Hypothetical Impact of Animal Strain on this compound Efficacy (% Tumor Growth Inhibition)
| Animal Strain | Genetic Background | This compound TGI (%) ± SD | Vehicle Final Tumor Volume (mm³) ± SD |
| Nude (Nu/Nu) | Outbred | 45 ± 25 | 1200 ± 450 |
| NOD/SCID | Inbred | 65 ± 12 | 1150 ± 200 |
This table illustrates that the choice of animal strain can significantly affect the variability of the therapeutic response. The inbred NOD/SCID mice show a more consistent response to this compound compared to the outbred Nude mice.
Experimental Protocols
This section provides a generalized protocol for a xenograft tumor model study, highlighting steps to minimize variability.
Protocol: In Vivo Efficacy Study for this compound
-
Animal Model & Acclimatization:
-
Cell Culture and Implantation:
-
Culture tumor cells under standardized conditions. Use cells from the same passage number (e.g., passage 5-7) for all implantations.
-
Harvest cells during the logarithmic growth phase. Perform a cell count and viability test (e.g., Trypan Blue) to ensure >95% viability.
-
Subcutaneously implant 5 x 10^6 viable tumor cells in a constant volume (e.g., 100 µL) of serum-free media into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using calibrated digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle, this compound 10 mg/kg, Positive Control) using a validated method to ensure equal distribution of tumor sizes across groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., 20% Solutol in saline) fresh daily according to a strict SOP.
-
Dose animals based on their individual body weight, recorded on each day of dosing.
-
Administer the compound via the chosen route (e.g., oral gavage) at the same time each day to minimize circadian effects.
-
-
Blinding and Data Collection:
-
Endpoint and Analysis:
Mandatory Visualization
The following diagrams illustrate key concepts for designing and troubleshooting this compound experiments.
Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.
Caption: Standard experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting high experimental variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 3. ichor.bio [ichor.bio]
- 4. ichor.bio [ichor.bio]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Your In Vivo Studies [resources.jax.org]
- 7. revvity.com [revvity.com]
- 8. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in HTL14242 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTL14242, a potent and selective mGlu5 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate.[3][4] This modulatory activity makes it a valuable tool for studying the role of mGlu5 in various physiological and pathological processes.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to several years. For short-term storage, 0-4°C is acceptable for days to weeks.[2] Stock solutions can be stored at -80°C for up to 6 months.[5]
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
-
In Vitro: this compound can be dissolved in DMSO. It may require sonication to fully dissolve.[6] A stock solution of 12.5 mg/mL in DMSO is achievable.[5] Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened container is recommended.[5]
-
In Vivo: A common vehicle for oral administration is a suspension in 10% DMSO and 90% corn oil.[6] To prepare, add the DMSO stock solution to the corn oil and mix thoroughly.[7] It is recommended to prepare this solution fresh on the day of the experiment.[7]
Q4: Is this compound selective for the mGlu5 receptor?
This compound is reported to be a highly selective mGlu5 NAM.[1] It has been shown to have at least 1000-fold selectivity against a panel of other GPCRs, kinases, ion channels, and transporters.[8] While a small degree of inhibition was noted for the mGlu3 receptor at high concentrations (47% inhibition at 10 µM), its selectivity for mGlu5 is excellent under typical experimental conditions.[8]
Troubleshooting Guides
Unexpected Outcome 1: No effect or reduced potency of this compound in an in vitro assay (e.g., calcium flux, IP-1 accumulation).
| Potential Cause | Troubleshooting Step |
| Improper Dissolution | Ensure this compound is fully dissolved. Use fresh, high-quality DMSO and sonicate if necessary. Visually inspect the solution for any precipitate before use.[5][6] |
| Degradation of Compound | Verify the storage conditions and age of the compound and its stock solution. If in doubt, use a fresh vial of this compound.[2][5] |
| Assay Conditions | Confirm the concentration of the agonist (e.g., glutamate, quisqualate) used to stimulate the mGlu5 receptor. The potency of a NAM can be influenced by the concentration of the agonist.[9] |
| Cell Health and Receptor Expression | Ensure the cells used in the assay are healthy and express sufficient levels of the mGlu5 receptor. Perform a positive control with a known mGlu5 agonist to confirm receptor functionality. |
| Incorrect Filter Selection (Fluorescence Assays) | For fluorescence-based assays like calcium flux, ensure that the excitation and emission wavelengths are correctly set for the specific fluorescent dye being used (e.g., Fura-2, Fluo-4).[10] |
Unexpected Outcome 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Solution Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Incubation Times | Standardize all incubation times for agonist and antagonist/NAM application. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent compound concentrations. |
Unexpected Outcome 3: Unexpected off-target effects observed in cellular or animal models.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | While this compound is highly selective, using excessively high concentrations can increase the risk of off-target effects. Perform dose-response experiments to determine the optimal concentration range. |
| Interaction with other Receptors | Although unlikely with this compound, some older mGlu5 NAMs have shown off-target effects on NMDA receptors or CYP enzymes.[11] If unexpected physiological responses are observed, consider the possibility of interactions with other signaling pathways and consult relevant literature. |
| Confounding Behavioral Effects (in vivo) | High doses of mGlu5 NAMs can induce behavioral changes.[12] Carefully observe animals for any abnormal behaviors and consider including a behavioral control group in your experimental design. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| pKi | 9.3 | [3H]-M-MPEP Binding Assay |
| pIC50 | 9.2 | Not specified |
Source: MedchemExpress, Probechem Biochemicals[1][6]
Table 2: Pharmacokinetic Properties of this compound in Dogs (Oral Administration)
| Dose | t1/2 (hours) | AUCinf (ng/h/mL) | F% |
| 1 mg/ml | 6.5 | 3946 | 80% |
Source: MedchemExpress[5]
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on mGlu5-mediated intracellular calcium release.
-
Cell Culture: Plate HEK293 cells stably expressing the human mGlu5 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of an mGlu5 agonist (e.g., quisqualate or glutamate) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated injector to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition. The kinetic response will show an increase in fluorescence upon calcium release.
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 value of this compound by fitting the dose-response data to a suitable pharmacological model.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as an mGlu5 NAM.
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Validating HTL14242 activity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the activity of HTL14242, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.[2]
Q2: What are the primary signaling pathways activated by mGluR5?
mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][5][6] Downstream of these events, mGluR5 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7]
Q3: How should I prepare this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, this stock solution is then further diluted in the appropriate assay buffer to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always prepare fresh dilutions for each experiment.
Q4: What are the key assays to validate this compound activity?
The validation of this compound activity typically involves a series of in vitro assays to confirm its potency, selectivity, and mechanism of action. Key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the mGluR5 allosteric site.
-
Calcium Mobilization Assays: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.
-
IP-One HTRF Assays: To quantify the inhibition of inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3.
-
ERK Phosphorylation Assays: To assess the modulation of downstream signaling pathways by measuring the phosphorylation of ERK1/2.
Data Presentation
Table 1: Comparative Potency of mGluR5 Negative Allosteric Modulators
| Compound | pKi ([3H]-MPEP binding) | pIC50 (Functional Assay) | Reference |
| This compound | 9.3 | 9.2 | [1] |
| MPEP | 7.8 | 7.2 | [4][8] |
| MTEP | 7.4 | 7.1 | [4] |
| Fenobam | 7.0 | 6.8 | [9] |
| Mavoglurant | 7.1 | 7.0 | [9] |
| Basimglurant | 7.5 | 7.3 | [9] |
Note: pKi and pIC50 values can vary depending on the specific assay conditions and cell system used.
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments and troubleshooting guides to address common issues.
Radioligand Binding Assay ([3H]-MPEP)
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human mGluR5.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: In a 96-well plate, combine the cell membranes, [3H]-MPEP (a radiolabeled mGluR5 NAM), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of this compound by non-linear regression analysis of the competition binding curve.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Insufficient washing; Inadequate blocking of non-specific sites; Radioligand concentration too high. | Increase the number and volume of washes; Pre-treat filters with a blocking agent (e.g., polyethyleneimine); Optimize the concentration of [3H]-MPEP.[10] |
| Low specific binding | Low receptor expression in membranes; Degraded radioligand; Incorrect assay conditions. | Verify receptor expression levels via saturation binding; Use a fresh batch of radioligand; Optimize incubation time, temperature, and protein concentration. |
| High variability between replicates | Inconsistent pipetting; Inefficient filtration or washing; Uneven membrane distribution. | Use calibrated pipettes and ensure proper mixing; Ensure consistent and rapid filtration and washing steps; Vortex membrane preparations before dispensing. |
Calcium Mobilization Assay
Protocol:
-
Cell Plating: Seed cells stably expressing mGluR5 into a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped with an automated injector.
-
Data Analysis: Calculate the IC50 of this compound from the concentration-response curve of the inhibition of the agonist-induced calcium signal.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High basal fluorescence | Cell stress or death; Dye overload; Autofluorescence from compounds. | Handle cells gently and ensure optimal culture conditions; Optimize dye concentration and loading time; Run a compound-only control to check for autofluorescence.[11] |
| No or weak agonist response | Low receptor expression; Inactive agonist; Inappropriate agonist concentration. | Confirm receptor expression and coupling to the calcium pathway; Use a fresh, validated agonist stock; Perform an agonist dose-response curve to determine the optimal concentration. |
| Signal variability | Uneven cell plating; Inconsistent dye loading; Air bubbles in wells. | Ensure a homogenous cell suspension before plating; Ensure consistent dye loading across all wells; Centrifuge the plate briefly after reagent addition to remove bubbles. |
| Fluorescence artifacts | Compound precipitation; Compound autofluorescence. | Check compound solubility in assay buffer; Measure fluorescence of the compound alone at the assay wavelengths.[12][13] |
IP-One HTRF Assay
Protocol:
-
Cell Stimulation: In a suitable microplate, incubate mGluR5-expressing cells with varying concentrations of this compound, followed by stimulation with an mGluR5 agonist in the presence of LiCl (to inhibit IP1 degradation).[14]
-
Cell Lysis: Lyse the cells to release intracellular IP1.
-
HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) to the cell lysate.[15]
-
Incubation: Incubate at room temperature to allow for the competitive binding reaction to occur.
-
Signal Detection: Measure the HTRF signal at the appropriate wavelengths using a compatible plate reader.
-
Data Analysis: Calculate the IC50 of this compound from the concentration-response curve of the inhibition of agonist-induced IP1 accumulation.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low assay window (S/B ratio) | Low receptor expression or Gq coupling; Inefficient cell lysis; Suboptimal reagent concentrations. | Use a cell line with robust mGluR5 expression and Gq signaling; Ensure complete cell lysis; Optimize the concentrations of HTRF reagents as per the kit instructions.[16] |
| High background signal | Non-specific binding of HTRF reagents; Autofluorescent compounds. | Ensure proper washing steps if applicable; Test for compound interference by running controls without cells.[17] |
| Inconsistent results | Inaccurate timing of incubations; Temperature fluctuations. | Use a multichannel pipette or automated liquid handler for precise timing; Maintain a stable temperature throughout the assay.[16] |
ERK Phosphorylation Assay (Western Blot)
Protocol:
-
Cell Treatment: Culture mGluR5-expressing cells and serum-starve them overnight. Treat the cells with different concentrations of this compound, followed by stimulation with an mGluR5 agonist for a short period (e.g., 5-15 minutes).[18]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak phospho-ERK signal | Short or long stimulation time; Low agonist concentration; Ineffective antibodies. | Perform a time-course experiment to determine the optimal stimulation time; Use a higher concentration of agonist; Validate the primary antibodies with a positive control.[19] |
| High basal phospho-ERK levels | Incomplete serum starvation; Cell stress. | Extend the serum starvation period; Handle cells gently and avoid over-confluency.[20] |
| Inconsistent loading | Inaccurate protein quantification; Pipetting errors. | Use a reliable protein quantification method and ensure equal loading amounts; Use calibrated pipettes. |
| Non-specific bands | Antibody cross-reactivity; Insufficient blocking. | Use highly specific primary antibodies; Optimize the blocking conditions (e.g., blocking agent, incubation time). |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computer-Aided Design of Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5): Comparative Molecular Field Analysis of Aryl Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. news-medical.net [news-medical.net]
- 18. repository.ias.ac.in [repository.ias.ac.in]
- 19. revvity.com [revvity.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head In Vitro Comparison: HTL14242 vs. Dipraglurant for mGluR5 Negative Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): HTL14242 and dipraglurant. Both compounds have garnered significant interest for their therapeutic potential in a range of neurological and psychiatric disorders. This document summarizes key in vitro pharmacological data, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound and dipraglurant are both potent and selective negative allosteric modulators of the mGluR5 receptor. In vitro studies demonstrate that this compound exhibits significantly higher binding affinity and functional potency compared to dipraglurant. While comprehensive data on the effects of this compound across multiple downstream signaling pathways is limited in publicly available literature, dipraglurant has been extensively characterized, showing inhibition of glutamate-induced calcium mobilization, IP1 accumulation, ERK1/2 phosphorylation, and receptor internalization.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for this compound and dipraglurant, based on data from peer-reviewed publications.
Table 1: Binding Affinity and Functional Potency
| Compound | Parameter | Value | Species | Assay | Reference |
| This compound | pKi | 9.3 | Human | [³H]-MPEP Radioligand Binding | Christopher et al., 2015 |
| pIC₅₀ | 9.2 | Human | Functional Assay | Christopher et al., 2015 | |
| Dipraglurant | pKi | 6.9 | Rat | [³H]-methoxyPEPy Radioligand Binding | Fink et al., 2020 |
| pIC₅₀ (Ca²⁺ Mobilization) | 6.47 | Rat | Calcium Mobilization Assay | Fink et al., 2020 | |
| pIC₅₀ (IP1 Accumulation) | 7.02 | Rat | IP1 Accumulation Assay | Fink et al., 2020 | |
| pIC₅₀ (ERK1/2 Phosphorylation) | 6.89 | Rat | ERK1/2 Phosphorylation Assay | Fink et al., 2020 | |
| pIC₅₀ (Receptor Internalization) | 7.06 | Rat | Receptor Internalization Assay | Fink et al., 2020 |
Table 2: In Vitro Safety and Selectivity Profile of this compound
| Parameter | Result | Cell Line/Target | Reference |
| Cytotoxicity (TC₅₀) | >90 µM | HepG2 cells | MedChemExpress Product Information |
| hERG Ion Channel Activity | Inactive | N/A | MedChemExpress Product Information |
| Plasma Stability | Stable | Rat Plasma | MedChemExpress Product Information |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The binding of glutamate to the mGluR5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, including extracellular signal-regulated kinases (ERK). Negative allosteric modulators like this compound and dipraglurant bind to a site on the receptor distinct from the glutamate binding site and inhibit this signaling cascade.
A Comparative Analysis of Basimglurant and HTL14242: Clinical and Preclinical Insights into Two mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for basimglurant and the preclinical data for HTL14242, two negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a structured overview of the available data to inform future research and development strategies.
Executive Summary
Basimglurant, developed by Roche, has undergone Phase II clinical trials for Major Depressive Disorder (MDD) and Fragile X Syndrome (FXS), with mixed and largely unsuccessful results. In contrast, this compound is a preclinical candidate that has demonstrated high potency and selectivity for mGluR5 in preclinical studies. Both compounds target the mGluR5, a key receptor in the central nervous system implicated in a variety of neuropsychiatric disorders.[1][2] This guide will delve into the quantitative data from clinical and preclinical studies, detail the experimental methodologies, and visualize the underlying biological pathways.
Mechanism of Action and Signaling Pathway
Both basimglurant and this compound are negative allosteric modulators of the mGluR5 receptor.[1][3] This means they bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate. The mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.
References
- 1. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validating CNS Target Engagement: A Comparative Guide to HTL14242 and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other key mGluR5 NAMs. The focus is on the validation of central nervous system (CNS) target engagement, supported by experimental data and detailed methodologies.
Introduction to this compound and CNS Target Engagement
This compound is an orally active mGluR5 NAM with high potency, being investigated for neurological disorders such as Parkinson's disease.[1] Validating that a drug candidate like this compound effectively engages its intended target in the CNS is a critical step in drug development. This ensures that the observed pharmacological effects are due to the intended mechanism of action and helps in determining the optimal therapeutic dose.
This guide compares this compound with three other well-characterized mGluR5 NAMs: mavoglurant (AFQ056), basimglurant (RG7090), and fenobam. The comparison focuses on their binding affinities and in vivo receptor occupancy, key indicators of target engagement.
Quantitative Comparison of mGluR5 NAMs
The following tables summarize the key in vitro binding and in vivo receptor occupancy data for this compound and its comparators.
Table 1: In Vitro Binding Affinities of mGluR5 NAMs
| Compound | Parameter | Value (nM) | Species | Reference |
| This compound | pKi | 0.5 | Human | [1] |
| pIC50 | 0.63 | Human | [1] | |
| Mavoglurant | IC50 | 30 | Human | [2] |
| Ki | 2.9 | Rat | [3] | |
| Basimglurant | Kd | 1.1 | Human | [4] |
| Ki | 0.5 | Human | [3] | |
| Fenobam | IC50 | 58 | Human | [5] |
| Kd | 31 | Human | [5] | |
| Ki | 6.7 | Human | [5] |
Table 2: In Vivo Receptor Occupancy of mGluR5 NAMs
| Compound | Species | Dose | Receptor Occupancy (%) | Method | Reference |
| This compound | Rat | 1 mg/kg (oral) | ~50% | Ex vivo autoradiography | [1] |
| Rat | 3 mg/kg (oral) | ~80% | Ex vivo autoradiography | [1] | |
| Rat | 10 mg/kg (oral) | >90% | Ex vivo autoradiography | [1] | |
| Mavoglurant | Human | 25 mg (oral) | 27% | [11C]ABP688 PET | [6][7] |
| Human | 100 mg (oral) | 59% | [11C]ABP688 PET | [6][7] | |
| Human | 200 mg (oral) | 74% | [11C]ABP688 PET | [6][7] | |
| Human | 400 mg (oral) | 85% | [11C]ABP688 PET | [6][7] | |
| Basimglurant | Human | 0.5 mg (oral) | ~25% | PET | [8] |
| Human | 1.5 mg (oral) | ~53% | PET | [8] | |
| Fenobam | Baboon | 1.33 mg/kg (i.v.) | >90% | [11C]ABP688 PET | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the key protocols used to generate the data presented above.
In Vitro Binding Assays
Objective: To determine the binding affinity of the compound to the mGluR5 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human or rat mGluR5.
-
Radioligand Binding: A specific radioligand for the mGluR5 allosteric site (e.g., [3H]MPEP or [3H]methoxy-PEPy) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant), which reflects the binding affinity of the compound.
In Vivo and Ex Vivo Receptor Occupancy Assays
Objective: To measure the percentage of mGluR5 receptors occupied by the test compound in the living brain at a given dose and time point.
1. Ex Vivo Autoradiography (Rodents)
Protocol:
-
Dosing: Animals (e.g., rats) are administered the test compound (e.g., this compound or mavoglurant) orally or via other relevant routes.[10]
-
Tissue Collection: At a specific time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.[10]
-
Sectioning: Thin coronal sections of the brain are cut using a cryostat.[10][11]
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled mGluR5 ligand (e.g., [3H]M-MPEP).[10]
-
Imaging: The sections are exposed to a phosphor imaging plate, and the density of the radioligand binding is quantified.
-
Data Analysis: The receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls.[10]
2. Positron Emission Tomography (PET) Imaging (Non-human Primates and Humans)
Protocol:
-
Radiotracer Synthesis: A PET radiotracer specific for mGluR5, such as [11C]ABP688 or [18F]FPEB, is synthesized.[12][13]
-
Baseline Scan: A baseline PET scan is performed to measure the initial density of mGluR5 in the brain.[6][7]
-
Drug Administration: The subject is administered a single dose of the test compound (e.g., mavoglurant or fenobam).[6][7][9]
-
Post-dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.
-
Image Analysis: The PET images are analyzed to determine the regional distribution volume (VT) of the radiotracer.
-
Occupancy Calculation: The receptor occupancy is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration compared to the baseline scan.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the validation of CNS target engagement.
Caption: mGluR5 Signaling Pathway and NAM Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional brain mGlu5 receptor occupancy following single oral doses of mavoglurant as measured by [11C]-ABP688 PET imaging in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent, Saturable Occupancy of the Metabotropic Glutamate Subtype 5 Receptor by Fenobam as Measured with [11C]ABP688 PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of HTL14242 Against Other mGlu Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), against other mGlu receptor subtypes. The information is compiled from publicly available scientific literature and is intended to provide an objective overview supported by experimental data.
This compound (also known as 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) has emerged as a valuable tool for studying the physiological and pathological roles of mGluR5. A critical aspect of its utility is its selectivity for mGluR5 over other receptors, particularly the closely related mGluR1 and other members of the mGlu receptor family. This high selectivity is crucial for elucidating the specific functions of mGluR5 in the central nervous system and for its potential as a therapeutic agent.
Quantitative Selectivity Profile of this compound
The following table summarizes the binding affinity (pKi) and functional potency (pIC50) of this compound for the human mGluR5, as well as its selectivity against the human mGluR1. Data for other mGlu receptor subtypes, while qualitatively described as showing high selectivity, is not quantitatively available in the primary literature.
| Receptor Subtype | Parameter | Value | Reference |
| mGluR5 | pKi | 9.3 | [1] |
| mGluR5 | pIC50 | 9.2 | [1] |
| mGluR1 | pIC50 | < 5 | [1] |
Note: A lower pIC50 value indicates weaker inhibition. The pIC50 of less than 5 for mGluR1 demonstrates a greater than 10,000-fold selectivity for mGluR5 over mGluR1 in functional assays.
Experimental Protocols
The determination of the selectivity profile of this compound involves both binding and functional assays. Below are detailed methodologies representative of those used in the characterization of such allosteric modulators.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.
-
Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 are used. The cells are cultured and harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Radioligand: A radiolabeled allosteric modulator, such as [³H]-M-MPEP, is used as the probe.
-
Assay Buffer: Typically, a Tris-HCl buffer containing MgCl₂ and CaCl₂ at a physiological pH (e.g., 7.4) is used.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the allosteric site.
-
The incubation is carried out at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization (for determining IC50)
This assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an agonist.
-
Cell Lines: HEK293 cells stably expressing the human mGluR5 are used.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Fluo-4 AM, is used to measure changes in intracellular calcium levels.
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with the calcium indicator dye.
-
The cells are then incubated with varying concentrations of the test compound (this compound).
-
An agonist of the mGluR5 receptor (e.g., glutamate or a specific agonist like CHPG) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing the selectivity of an allosteric modulator.
Caption: mGluR5 Signaling Pathway.
Caption: Experimental workflow for selectivity assessment.
References
A Comparative Look at the Pharmacokinetic Profiles of mGlu5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) represent a promising class of therapeutic agents for a range of neurological and psychiatric disorders. Understanding their pharmacokinetic (PK) profiles is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ultimately ensuring clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of several mGlu5 NAMs that have been evaluated in human clinical trials, supported by available experimental data.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of mGlu5 NAMs from human studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methodologies.
| Compound Name | Study Population | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC | Volume of Distribution (Vd) | Oral Bioavailability (%) |
| HTL0014242 | Healthy Adults | Single Ascending Doses | 2 - 5[1] | Variable[1] | Up to ~35 (terminal)[1] | High inter-subject variability[1] | - | - |
| Fenobam | Healthy Volunteers | 150 mg (single dose) | 2 - 6[2] | Highly variable[2] | - | - | - | - |
| Adults with Fragile X | 150 mg (single dose) | ~3 | 39.7 (mean)[3] | - | - | - | - | |
| Basimglurant | Healthy & MDD Patients | Multiple Ascending Doses | - | - | - | Two-compartment model | - | - |
| Dipraglurant | Parkinson's Disease Patients | 100 mg | 1 | 1844 (mean)[4] | - | - | - | - |
| GET 73 | Healthy Male Volunteers | 600 mg (single dose) | 0.5 - 0.75 | 5015 (mean)[5] | - | 13338.25 ng/mL*h (mean)[5] | - | - |
| ADX10059 | GERD Patients | 50 mg & 250 mg | 1.0 - 2.0 | Variable | - | High inter-individual variability | - | - |
Data not always available in the public domain for all parameters. MDD: Major Depressive Disorder, GERD: Gastroesophageal Reflux Disease.
Experimental Protocols: A Generalized Overview
The pharmacokinetic data presented in this guide were primarily obtained from Phase I clinical trials, which are the first-in-human studies designed to assess the safety, tolerability, and pharmacokinetics of a new drug candidate. While specific protocols are proprietary, a generalized methodology for a single ascending dose (SAD) study is outlined below.
Generalized Single Ascending Dose (SAD) Study Protocol
A typical SAD study enrolls a small cohort of healthy volunteers who are administered a single, low dose of the investigational drug.[6] Blood samples are collected at predefined time points before and after drug administration to measure the concentration of the drug and its metabolites in plasma.[2][3] This process is repeated with new cohorts receiving progressively higher doses, allowing researchers to determine the maximum tolerated dose and characterize the pharmacokinetic profile across a range of exposures.
Key Methodological Steps:
-
Subject Recruitment: Healthy male and/or female volunteers are screened for eligibility based on specific inclusion and exclusion criteria.
-
Dosing: A single oral dose of the mGlu5 NAM or a placebo is administered to each subject in a blinded fashion.
-
Blood Sampling: Venous blood samples are collected into appropriate anticoagulant tubes at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified mGlu5 signaling pathway and a typical experimental workflow for a clinical pharmacokinetic study.
Caption: Simplified mGlu5 receptor signaling pathway.
Caption: Generalized workflow of a Phase I clinical pharmacokinetic study.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I randomized clinical trial testing the safety, tolerability and preliminary pharmacokinetics of the mGluR5 negative allosteric modulator GET 73 following single and repeated doses in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for HTL14242
This document provides crucial operational and logistical information for the proper handling and disposal of the research chemical HTL14242. The following procedures are based on general laboratory safety protocols and should be implemented in conjunction with institution-specific environmental health and safety (EHS) guidelines.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Chemical Name | 3-chloro-5-(6-(5-fluoropyridin-2-yl)pyrimidin-4-yl)benzonitrile[1] |
| CAS Number | 1644645-32-8[1] |
| Molecular Formula | C16H8ClFN4[1] |
| Molecular Weight | 310.72 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage (Short Term) | Dry, dark, and at 0 - 4°C (days to weeks)[1] |
| Storage (Long Term) | -20°C (months to years)[1] |
Experimental Protocols: Proper Disposal Procedures
Given that this compound is a research chemical, specific disposal instructions from a Safety Data Sheet (SDS) are not publicly available. Therefore, it must be treated as a hazardous chemical waste. Adherence to the following step-by-step disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place any unused or expired solid this compound powder into a clearly labeled hazardous waste container.
-
Contaminated materials such as weighing boats, contaminated gloves, and paper towels must also be disposed of in a designated solid chemical waste container.[2]
-
-
Liquid Waste:
-
Solutions of this compound, typically in DMSO, must be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS department. Halogenated organic waste should generally be segregated.[2]
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2]
-
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents (e.g., "DMSO")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
Step 4: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the containers are kept closed except when adding waste.
Step 5: Disposal Request
Once the waste container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: The information provided is for guidance purposes only for this research chemical. In the absence of a specific Safety Data Sheet, this compound should be handled as a hazardous substance. Always consult with and follow the specific protocols of your institution's Environmental Health and Safety department for all chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
